2-Amino-3'-O-(2-methoxyethyl)adenosine
2-Amino-3'-O-(2-methoxyethyl)adenosine
Brand Name:
Vulcanchem
CAS No.:
256224-02-9
VCID:
VC21285558
InChI:
InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
SMILES:
COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Molecular Formula:
C13H20N6O5
Molecular Weight:
340.34 g/mol
2-Amino-3'-O-(2-methoxyethyl)adenosine
CAS No.: 256224-02-9
Cat. No.: VC21285558
Molecular Formula: C13H20N6O5
Molecular Weight: 340.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256224-02-9 |
|---|---|
| Molecular Formula | C13H20N6O5 |
| Molecular Weight | 340.34 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
| Standard InChI | InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1 |
| Standard InChI Key | CUAPZJHEUMOFCW-WOUKDFQISA-N |
| Isomeric SMILES | COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
| SMILES | COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
| Canonical SMILES | COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator